6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate
Description
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-12-5-3-4-6-14(12)17(22)24-16-10-23-13(9-15(16)21)11-25-18-19-7-8-20(18)2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWQEJGGMUOOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate is a complex organic molecule featuring a unique combination of pyran and imidazole functionalities. This article focuses on its biological activity, particularly in terms of its potential therapeutic applications, including antibacterial, antifungal, and anticancer properties.
Structure
The chemical structure of the compound can be represented as follows:
This compound has a molecular weight of approximately 347.39 g/mol , characterized by the presence of a 4-oxo-4H-pyran moiety , an imidazole ring, and a thioether group that enhances its reactivity and biological interactions.
Table 1: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |
| 4-hydroxycoumarin | Lacks thioether but has similar ring structure | Anticoagulant activity |
| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |
The unique combination of structural features in This compound is significant for its potential therapeutic applications compared to these similar compounds.
Antibacterial and Antifungal Properties
Research indicates that compounds with a pyran core exhibit notable antibacterial and antifungal activities. The imidazole component is particularly associated with antifungal effects, making this compound a candidate for further exploration in medicinal chemistry. Studies have shown that derivatives of this compound can demonstrate significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
Anticancer Activity
The anticancer properties of This compound have been highlighted in several studies. For instance, it has been reported to induce apoptosis in specific cancer cell lines through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The imidazole moiety can interact with enzymes, potentially serving as an inhibitor.
- Nucleophilic Substitution Reactions : The presence of thioether and carbonyl functionalities allows for nucleophilic substitutions, which may modify the compound to enhance its pharmacological potential.
Study on Cytotoxicity
In a study examining the cytotoxic effects of This compound , researchers found that the compound exhibited significant cytotoxicity against several human cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity, suggesting that further development could lead to new anticancer therapies.
Antifungal Activity Assessment
Another study focused on the antifungal properties of the compound, revealing that it effectively inhibited the growth of various fungal strains, including Candida species. The mechanism was attributed to disruption of fungal cell wall synthesis, demonstrating its potential as an antifungal agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Electronic Effects
- Fluorinated derivatives (e.g., BI71749 and CAS 896310-24-0) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility . The ethylthio substituent in CAS 896311-70-9 introduces a sulfur atom, which could influence redox stability or metabolic pathways .
Pharmacological Potential
- Imidazole Derivatives : Compounds with the (1-methyl-1H-imidazol-2-yl)thio group (e.g., MKI-833 in ) show anticancer activity, suggesting the target compound may interact with kinase pathways .
- Antimicrobial Activity : Pyran-imidazole hybrids in demonstrated growth inhibition against microbes, though direct data for the target compound are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
